N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946380-69-4
VCID: VC11929345
InChI: InChI=1S/C21H20N2O2/c1-15-7-10-19(11-8-15)22-21(25)18-9-12-20(24)23(14-18)13-17-6-4-3-5-16(17)2/h3-12,14H,13H2,1-2H3,(H,22,25)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C
Molecular Formula: C21H20N2O2
Molecular Weight: 332.4 g/mol

N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 946380-69-4

Cat. No.: VC11929345

Molecular Formula: C21H20N2O2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide - 946380-69-4

Specification

CAS No. 946380-69-4
Molecular Formula C21H20N2O2
Molecular Weight 332.4 g/mol
IUPAC Name N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C21H20N2O2/c1-15-7-10-19(11-8-15)22-21(25)18-9-12-20(24)23(14-18)13-17-6-4-3-5-16(17)2/h3-12,14H,13H2,1-2H3,(H,22,25)
Standard InChI Key GMLJEPJAEDMOPZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C

Introduction

Chemical Structure and Molecular Properties

Structural Composition

N-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide features a dihydropyridine core substituted at the 1-position with a 2-methylbenzyl group and at the 3-position with a carboxamide linked to a 4-methylphenyl group. The dihydropyridine ring, a partially unsaturated six-membered heterocycle, is central to the compound’s electronic and steric properties. The methyl groups on the phenyl rings enhance lipophilicity, potentially influencing membrane permeability in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₂H₂₉N₂O₂
Molecular Weight473.6 g/mol
IUPAC NameN-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Key Functional GroupsDihydropyridine, Carboxamide, Methylphenyl

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide likely follows a multi-step approach, drawing from established methods for analogous dihydropyridines:

  • Formation of the Dihydropyridine Core:

    • Condensation of 2-methylbenzylamine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form a Schiff base intermediate.

    • Cyclization via the Hantzsch reaction, typically catalyzed by ammonium acetate or acetic acid.

  • Carboxamide Introduction:

    • Hydrolysis of the ester group to a carboxylic acid, followed by coupling with 4-methylaniline using carbodiimide reagents (e.g., EDC or DCC).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Schiff Base Formation2-Methylbenzylamine, Ethyl acetoacetate, HCl, Ethanol, 80°C75–85
CyclizationAmmonium acetate, Acetic acid, Reflux60–70
Amide Coupling4-Methylaniline, EDC, DMAP, DCM, RT50–65

Industrial-Scale Considerations

Industrial production would prioritize solvent recovery systems and continuous flow reactors to enhance yield and reduce waste. For instance, substituting traditional solvents like dichloromethane with green alternatives (e.g., cyclopentyl methyl ether) could align with sustainable chemistry principles.

Chemical Reactivity and Derivatives

Oxidation and Reduction

The dihydropyridine ring is redox-active:

  • Oxidation: Treatment with agents like KMnO₄ converts the dihydropyridine to a pyridine derivative, altering electronic properties and potential bioactivity.

  • Reduction: NaBH₄ selectively reduces the amide carbonyl to a secondary alcohol, enabling structural diversification.

Electrophilic Substitution

The electron-rich aromatic rings undergo halogenation or nitration. For example, bromination at the 4-position of the 2-methylphenyl group enhances steric bulk, potentially modulating receptor binding.

Biological Activity and Mechanisms

Anticancer Activity

Structural analogs demonstrate pro-apoptotic effects in cancer cells via mitochondrial pathway activation. For instance, ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (a pyridazine analog) inhibits tubulin polymerization at IC₅₀ = 1.2 μM in HeLa cells.

Table 3: Comparative Bioactivity of Dihydropyridine Analogs

CompoundTargetIC₅₀ (μM)
N-(4-Chlorophenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamidePDE4B0.45
Ethyl 4-(4-ethoxybenzamido)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylateTubulin1.2

Applications and Future Directions

Medicinal Chemistry

This compound’s modular structure makes it a candidate for structure-activity relationship (SAR) studies. Modifying the methyl groups’ positions could optimize pharmacokinetic properties, such as metabolic stability.

Material Science

Dihydropyridines serve as ligands in catalytic systems. The methylphenyl groups may enhance steric hindrance in palladium-catalyzed cross-coupling reactions, improving selectivity.

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